![molecular formula C17H15ClO4 B14508234 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-92-1](/img/structure/B14508234.png)
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxy-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
化学反应分析
Types of Reactions
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
作用机制
The compound exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and reduction of triglyceride levels. This mechanism helps in lowering plasma lipid levels and reducing the risk of atherosclerosis .
相似化合物的比较
Similar Compounds
Fenofibrate: The parent compound of fenofibric acid, used to treat hyperlipidemia.
Bezafibrate: Another fibrate drug with similar lipid-lowering effects.
Clofibrate: An older fibrate drug with similar applications but different pharmacokinetic properties.
Uniqueness
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its high potency and specific activation of PPARα, leading to more effective lipid regulation compared to other fibrates. Its metabolic stability and favorable pharmacokinetic profile make it a preferred choice in the treatment of hyperlipidemia .
属性
CAS 编号 |
62809-92-1 |
|---|---|
分子式 |
C17H15ClO4 |
分子量 |
318.7 g/mol |
IUPAC 名称 |
2-[3-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-7-5-6-11(10-12)15(19)13-8-3-4-9-14(13)18/h3-10H,1-2H3,(H,20,21) |
InChI 键 |
WAQFYIAWAFFLIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


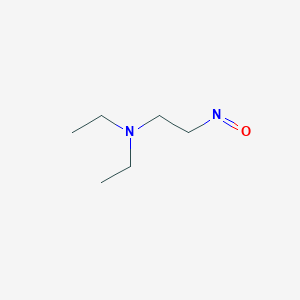
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)

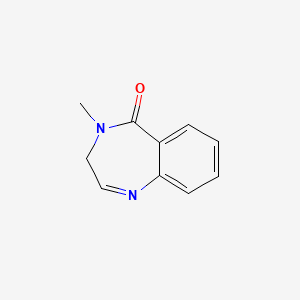
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
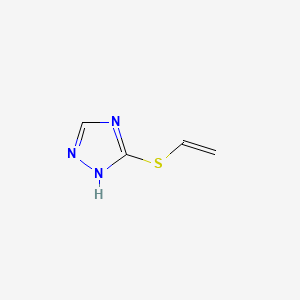

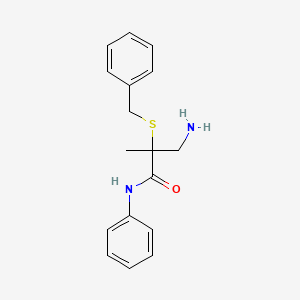
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
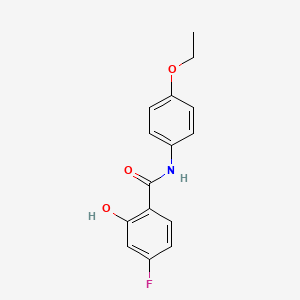
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
